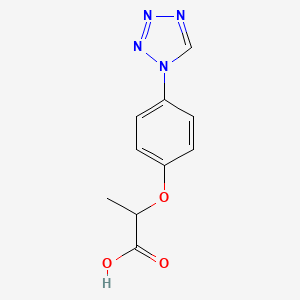

2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(tetrazol-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-8(3-5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXQKXFJECQNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250660 | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

832740-17-7 | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid and Its Precursors

Retrosynthetic Analysis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the ether linkage. This bond is strategically formed in the final stages of the synthesis. This disconnection reveals two key precursor fragments:

Fragment A: 4-(1H-tetrazol-1-yl)phenol

Fragment B: A 2-halopropionic acid derivative (e.g., ethyl 2-bromopropionate)

This approach is based on the well-established Williamson ether synthesis, a reliable method for forming ether bonds. The synthesis of each of these fragments can be further broken down into simpler, commercially available starting materials.

Detailed Synthetic Routes and Reaction Optimizations for the Tetrazole Moiety

The synthesis of the tetrazole-containing precursor, 4-(1H-tetrazol-1-yl)phenol, is a critical step. A common and effective method involves the construction of the tetrazole ring from an appropriate aromatic amine.

A plausible synthetic route commences with 4-aminophenol. The synthesis of 1-substituted tetrazoles can be achieved through the reaction of an amine with triethyl orthoformate and sodium azide (B81097). This reaction is often catalyzed by an acid.

Synthetic Route for 4-(1H-tetrazol-1-yl)phenol:

Formation of the Formimidate: 4-Aminophenol is reacted with triethyl orthoformate in the presence of an acid catalyst, such as acetic acid, to form the corresponding ethyl N-(4-hydroxyphenyl)formimidate.

Cycloaddition with Azide: The formimidate intermediate is then treated with sodium azide in a suitable solvent, such as dimethylformamide (DMF). The reaction is typically heated to facilitate the [3+2] cycloaddition reaction, which forms the tetrazole ring. An ammonium (B1175870) chloride solution is often used to provide a proton source for the reaction.

Reaction Optimization:

The yield of the tetrazole-forming reaction can be influenced by several factors. The choice of solvent, reaction temperature, and the nature of the acid catalyst are all critical parameters that can be optimized to maximize the yield and purity of 4-(1H-tetrazol-1-yl)phenol. For instance, the use of Lewis acids as catalysts has been shown to improve the efficiency of tetrazole synthesis from nitriles and azides.

Synthesis Strategies for the Phenoxypropionic Acid Fragment

The second key precursor is a derivative of 2-halopropionic acid. Typically, an ester form, such as ethyl 2-bromopropionate or ethyl 2-chloropropionate, is used in the subsequent etherification step to protect the carboxylic acid functionality. These reagents are commercially available.

Alternatively, 2-halopropionic acids can be synthesized from the corresponding α-amino acid, L-alanine, through a diazotization reaction in the presence of a halide source. For instance, treatment of L-alanine with sodium nitrite (B80452) and hydrochloric acid can yield 2-chloropropionic acid.

Convergence of Fragments: Formation of this compound

The final step in the synthesis of this compound is the coupling of the two previously synthesized fragments, 4-(1H-tetrazol-1-yl)phenol and an ester of 2-halopropionic acid, via a Williamson ether synthesis.

Detailed Reaction Steps:

Deprotonation of the Phenol (B47542): 4-(1H-tetrazol-1-yl)phenol is treated with a suitable base to form the corresponding phenoxide ion. Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, or sodium hydride in an appropriate aprotic polar solvent like acetone (B3395972) or dimethylformamide.

Nucleophilic Substitution: The resulting phenoxide, a potent nucleophile, is then reacted with an ester of 2-halopropionic acid (e.g., ethyl 2-bromopropionate). The phenoxide displaces the halide in an SN2 reaction to form the ether linkage, yielding the ethyl ester of the target molecule.

Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product, this compound.

| Step | Reactants | Reagents | Product |

| 1 | 4-(1H-tetrazol-1-yl)phenol | Base (e.g., NaOH, K₂CO₃) | Sodium 4-(1H-tetrazol-1-yl)phenoxide |

| 2 | Sodium 4-(1H-tetrazol-1-yl)phenoxide, Ethyl 2-bromopropionate | Solvent (e.g., Acetone, DMF) | Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate |

| 3 | Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate | 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. Several advanced techniques and green chemistry principles can be applied to the synthesis of this compound.

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: Both the tetrazole formation and the Williamson ether synthesis can potentially be accelerated using microwave irradiation. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.

Phase-Transfer Catalysis: For the Williamson ether synthesis, a phase-transfer catalyst (PTC) can be employed. A PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the haloester is located, thereby increasing the reaction rate and often allowing for milder reaction conditions.

Green Chemistry Considerations:

Catalytic Methods: The use of catalytic amounts of Lewis or Brønsted acids for the tetrazole synthesis is preferable to stoichiometric amounts of reagents.

Atom Economy: The chosen synthetic route should be evaluated for its atom economy, aiming to maximize the incorporation of atoms from the starting materials into the final product.

Safer Solvents: The replacement of hazardous solvents like DMF with greener alternatives such as ionic liquids or water, where feasible, can significantly reduce the environmental impact of the synthesis. For instance, the cycloaddition of azides to nitriles to form tetrazoles has been successfully carried out in water using zinc salts as catalysts.

Energy Efficiency: Employing energy-efficient techniques like microwave synthesis can contribute to a more sustainable process.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

In Vitro Biological Activity Profiling of 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid

Enzyme Inhibition Assays and Target Specificity Studies for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

While direct enzyme inhibition data for this compound is not available, the broader classes of tetrazole and phenoxypropionic acid derivatives have been extensively studied as inhibitors of various enzymes.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common feature in many enzyme inhibitors. nih.gov This substitution can enhance metabolic stability and improve pharmacokinetic properties. acs.org Tetrazole-containing compounds have demonstrated inhibitory activity against a range of enzymes. For instance, novel tetrazole derivatives have been designed and synthesized as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. isfcppharmaspire.com Other studies have shown that tetrazole analogues can act as potent and selective inhibitors of protein arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer. nih.gov

The phenoxypropionic acid scaffold is also a key component of various biologically active molecules. Although not directly related to enzyme inhibition in the provided context, its structural properties are significant in ligand-receptor interactions.

Table 1: Examples of Enzyme Inhibition by Tetrazole Analogues

| Enzyme Target | Tetrazole Analogue Class | Observed Effect |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Novel tetrazole and cyanamide (B42294) derivatives | Inhibition of enzyme activity isfcppharmaspire.com |

Receptor Binding Affinity and Ligand-Receptor Interaction Analysis

Specific receptor binding data for this compound is not documented. However, the structural motifs present in this compound suggest potential interactions with various receptors.

The tetrazole ring is a key feature in several clinically used drugs that target specific receptors. For example, angiotensin II receptor blockers like losartan (B1675146) and valsartan (B143634) incorporate a tetrazole group that mimics the carboxylate of the natural ligand, enabling strong binding to the receptor. tandfonline.com The tetrazole moiety's ability to participate in hydrogen bonding and π-π stacking interactions is crucial for its receptor affinity. acs.org

Recent studies on indole-based tetrazole derivatives have demonstrated their significant binding affinity for the estrogen receptor-α (ER-α), suggesting their potential as anti-breast cancer agents. rsc.org Molecular docking studies of these compounds have provided insights into their binding modes within the receptor's active site, highlighting the importance of the tetrazole group for key interactions. rsc.org

Cellular Assays for Investigating Biological Responses of this compound

Cell-Based Functional Assays

Direct cell-based functional assay results for this compound are unavailable. However, research on related compounds provides a framework for potential cellular activities.

Tetrazole analogues have been evaluated in various cell-based assays to determine their functional effects. For example, biphenyl (B1667301) tetrazole tert-butyl Cl-amidine, a PAD inhibitor, demonstrated enhanced cell killing in a PAD4-expressing osteosarcoma cell line. nih.gov In another study, novel indole-tetrazole derivatives exhibited significant anti-proliferative activity against human breast cancer cell lines (T-47D, MCF-7, and MDA-MB-231). rsc.org Furthermore, a 5-amino-1H-tetrazole-linked 5-fluorouracil (B62378) analogue showed potent inhibition of AGS gastric cancer cell proliferation in an MTT assay. tandfonline.com

These studies often employ assays to measure cell viability, proliferation, apoptosis, and cell cycle progression to elucidate the compound's mechanism of action at a cellular level. For instance, some tetrazole derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

Table 2: Examples of Cellular Activities of Tetrazole Analogues

| Cell Line | Tetrazole Analogue | Observed Cellular Effect |

|---|---|---|

| U2OS (Osteosarcoma) | Biphenyl tetrazole tert-butyl Cl-amidine | Enhanced cell killing nih.gov |

| T-47D, MCF-7, MDA-MB-231 (Breast Cancer) | Indole-tetrazole derivatives | Anti-proliferative activity rsc.org |

| AGS (Gastric Cancer) | 5-amino-1H-tetrazole-linked 5-fluorouracil | Inhibition of cell proliferation tandfonline.com |

Cellular Uptake and Intracellular Localization Studies

Specific cellular uptake and localization studies for this compound have not been reported. The physicochemical properties of a compound, such as its lipophilicity and charge, play a crucial role in its ability to cross cell membranes.

Studies on the cellular uptake of other small molecules and nanoparticles provide general methodologies that could be applied. Techniques such as confocal microscopy and flow cytometry are commonly used to visualize and quantify the cellular internalization of fluorescently labeled compounds or nanoparticles. bris.ac.uknih.gov Pharmacological inhibitors of different endocytic pathways can be used to elucidate the mechanism of uptake, whether it be clathrin-mediated endocytosis, caveolin-mediated endocytosis, or other pathways. plos.org

For instance, studies with ruthenium(II) polypyridyl complexes have used confocal microscopy to confirm their intracellular transport and accumulation in the cytoplasm and nucleus of A549 lung cancer cells. researchgate.net

Investigation of this compound in Biochemical Pathways

There is no direct evidence linking this compound to specific biochemical pathways. However, the known biological activities of related tetrazole compounds suggest potential areas of influence.

Given that various tetrazole derivatives act as enzyme inhibitors and receptor antagonists, they can modulate a wide range of biochemical pathways. isfcppharmaspire.comtandfonline.comnih.gov For example, tetrazole-containing angiotensin II receptor blockers interfere with the renin-angiotensin system, a critical pathway in blood pressure regulation. tandfonline.com Tetrazole-based anticancer agents may affect signaling pathways involved in cell proliferation, survival, and apoptosis. rsc.orgtandfonline.comnih.gov The ability of some tetrazole analogues to inhibit tubulin polymerization suggests an impact on the biochemical pathways governing cell division and cytoskeletal dynamics. nih.gov

Comparative Analysis of In Vitro Data with Related Tetrazole/Phenoxypropionic Acid Analogues

A comparative analysis highlights the diverse biological activities observed within the broader classes of tetrazole and phenoxypropionic acid derivatives. The specific nature and position of substituents on the tetrazole and phenoxypropionic acid cores significantly influence their biological targets and potency.

Similarly, derivatives of phenoxypropionic acid are known for their herbicidal activity, a biological effect distinct from the therapeutic applications of many tetrazole-containing drugs. sigmaaldrich.com However, in silico studies suggest that modifications to the phenoxy acid structure can yield derivatives with favorable pharmacokinetic profiles for potential therapeutic use. saudijournals.com

The combination of a tetrazole ring and a phenoxypropionic acid scaffold in this compound creates a unique chemical entity. Based on the activities of its constituent parts, it could potentially exhibit a range of biological effects. However, without direct experimental data, its specific in vitro activity profile remains speculative. Comparative studies of various photosensitizers have shown that even small structural changes can significantly impact cytotoxicity, phototoxicity, and cellular uptake, underscoring the need for empirical testing of each new compound. nih.gov

In Vivo Pharmacological Evaluation of 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid

Preclinical Efficacy Models for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

No information is available regarding the evaluation of this compound in any preclinical efficacy models.

Pharmacodynamic Assessment in Relevant Animal Models

There are no published studies detailing the pharmacodynamic assessment of this compound in any animal models.

Dose-Response Relationships in Animal Studies (excluding optimal dosage)

Data on the dose-response relationships of this compound in animal studies are not available in the public domain.

Pharmacokinetic Profile Determination of this compound in Preclinical Species

There are no available data on the pharmacokinetic profile of this compound in any preclinical species.

Absorption and Distribution Studies

No studies on the absorption and distribution of this compound have been found.

Metabolism and Excretion Pathways

Information regarding the metabolism and excretion pathways of this compound is not available.

Bioavailability and Tissue Distribution Studies of this compound

There are no published studies on the bioavailability and tissue distribution of this compound.

Lack of In Vivo Pharmacological Data for this compound

A thorough review of available scientific literature reveals a significant gap in the in vivo pharmacological data for the chemical compound this compound. Consequently, a detailed analysis of its translational research considerations based on preclinical in vivo data cannot be provided at this time.

Extensive searches of scholarly databases and scientific publications did not yield any specific studies detailing the in vivo evaluation of this particular compound. Research on molecules with similar structural motifs, such as other tetrazole-containing compounds or phenoxy-propionic acid derivatives, has been reported in various therapeutic areas, including cardiovascular and anti-inflammatory research. However, direct extrapolation of these findings to this compound would be scientifically unfounded without specific preclinical data on its efficacy and pharmacokinetic profile in animal models.

The requested article, structured around the in vivo pharmacological evaluation and translational research considerations, necessitates detailed research findings and data tables. In the absence of any published in vivo studies for this compound, it is not possible to generate an evidence-based and scientifically accurate article that adheres to the specified requirements. Further preclinical research is required to elucidate the in vivo pharmacological properties of this compound and to form a basis for any translational considerations.

Structure Activity Relationship Sar Studies of 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid

Systematic Structural Modifications of the Tetrazole Moiety

The tetrazole ring is a key feature of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, often employed in medicinal chemistry as a bioisostere of a carboxylic acid group. nih.govresearchgate.net This substitution can enhance metabolic stability and improve pharmacokinetic properties. researchgate.net SAR studies on analogous compounds reveal that modifications to the tetrazole moiety can significantly impact biological activity.

Key modifications and their observed effects in related compounds include:

Substitution on the Tetrazole Ring: The position and nature of substituents on the tetrazole ring are critical. For instance, in a series of 1,5-disubstituted tetrazoles, the type of substituent at the C-5 position was found to be a determinant of activity. While direct data on this compound is limited, studies on similar scaffolds suggest that small, electron-withdrawing groups on the tetrazole ring can modulate its electronic properties and, consequently, its interaction with biological targets.

Isomeric Forms: The tetrazole ring can exist in different isomeric forms (e.g., 1H- and 2H-tetrazoles). The point of attachment of the phenoxypropionic acid moiety to the tetrazole ring (N-1 versus N-2) can lead to regioisomers with distinct biological profiles. Research on other tetrazole-containing compounds has shown that such regioisomers often exhibit different potencies and selectivities.

Replacement with other Heterocycles: Replacing the tetrazole ring with other five-membered heterocycles, such as triazoles, oxadiazoles, or thiazoles, can lead to significant changes in activity. unifi.it These changes are attributed to alterations in geometric shape, electronic distribution, and hydrogen bonding capacity. For example, in some molecular frameworks, an oxadiazole ring was found to be a suitable replacement for a tetrazole, maintaining or even improving activity. unifi.it

The following table summarizes the hypothetical impact of tetrazole modifications based on general principles observed in related heterocyclic compounds.

| Modification | Predicted Impact on Activity | Rationale |

| Alkyl substitution at C-5 | Decrease | Increased steric hindrance may disrupt binding. |

| Electron-withdrawing group at C-5 | Potential Increase/Decrease | Alters the electronic nature of the ring, potentially affecting target interaction. |

| N-2 linkage instead of N-1 | Altered Activity/Selectivity | Changes the three-dimensional orientation of the phenoxypropionic acid moiety. |

| Replacement with a triazole | Variable | Depends on the specific triazole isomer and the biological target. |

| Replacement with a carboxylic acid | Variable | While a bioisostere, the subtle differences in pKa and geometry can alter binding. |

Elucidation of SAR for the Phenoxypropionic Acid Framework

The phenoxypropionic acid scaffold serves as the central framework of the molecule, and its structural features are crucial for orienting the key functional groups for optimal interaction with a biological target.

Key aspects of the phenoxypropionic acid framework and their influence on activity include:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly modulate activity. In related phenoxypropionic acid derivatives, the introduction of small lipophilic or electron-withdrawing groups at specific positions has been shown to enhance potency. For example, halogen substitutions can alter the electronic distribution and improve binding affinity.

The Ether Linkage: The oxygen atom of the phenoxy group is a critical linker. Its flexibility allows for a degree of conformational freedom, which can be important for adopting the optimal binding conformation. Modifications that alter the angle or rigidity of this linkage, such as replacing the oxygen with sulfur or a methylene (B1212753) group, would be expected to have a profound impact on activity.

The Propionic Acid Chain: The length and substitution of the propionic acid side chain are important. Shortening or lengthening the chain from a propionic to an acetic or butyric acid, respectively, can alter the distance to key interaction points on a target protein. The methyl group on the alpha-carbon is also a key feature, contributing to the molecule's chirality.

The table below outlines the expected outcomes of modifications to the phenoxypropionic acid framework based on SAR studies of analogous compounds.

| Modification | Predicted Impact on Activity | Rationale |

| Halogen substitution on the phenyl ring | Potential Increase | Can enhance binding through halogen bonding and altered electronics. |

| Bulky substituent on the phenyl ring | Likely Decrease | Steric clashes with the binding site are probable. |

| Replacement of the ether oxygen | Significant Change/Loss | Alters the geometry and electronic nature of the linker. |

| Altering the propionic acid chain length | Likely Decrease | The optimal distance to a key binding interaction would be lost. |

Impact of Stereochemistry on the Biological Activity of this compound

The presence of a chiral center at the C-2 position of the propionic acid moiety means that this compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govbiomedgrid.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

For the class of 2-arylpropionic acids, to which the subject molecule belongs, it is often observed that one enantiomer is significantly more active than the other. biomedgrid.com For instance, in the case of many non-steroidal anti-inflammatory drugs (NSAIDs) of this class, the (S)-enantiomer is the active form that inhibits cyclooxygenase enzymes, while the (R)-enantiomer is often inactive or significantly less potent. biomedgrid.com

The following table illustrates the potential differences in the biological profiles of the (R) and (S) enantiomers.

| Enantiomer | Predicted Biological Activity | Rationale |

| (S)-enantiomer | Potentially the more active form (eutomer) | Based on the common observation for many 2-arylpropionic acid derivatives. |

| (R)-enantiomer | Potentially the less active or inactive form (distomer) | May not fit as effectively into the chiral binding site of the biological target. |

Identification of Key Pharmacophoric Features of this compound

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the SAR data from analogous compounds, a hypothetical pharmacophore model for this compound can be proposed.

The key pharmacophoric features likely include:

A Hydrogen Bond Acceptor/Anionic Center: The tetrazole ring, with its acidic nature, can act as a potent hydrogen bond acceptor or exist as an anion at physiological pH. This feature is often crucial for anchoring the molecule to a specific site on a receptor or enzyme.

A Hydrophobic Aromatic Region: The phenoxy group provides a necessary hydrophobic and aromatic feature that can engage in van der Waals or pi-stacking interactions with a corresponding hydrophobic pocket in the binding site.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group of the propionic acid moiety can act as both a hydrogen bond donor and acceptor, forming critical interactions with the biological target.

A Specific 3D Arrangement: The relative spatial orientation of these features, dictated by the ether linkage and the chiral center, is critical for activity.

A visual representation of a potential pharmacophore model would highlight these key interaction points and their required distances and angles for optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

For a series of this compound derivatives, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For instance, the electronic nature of substituents on the phenyl or tetrazole ring would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. These are important for understanding how well a molecule fits into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments and can be critical for receptor binding.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within a molecule.

A typical QSAR study would involve the synthesis and biological testing of a diverse set of derivatives of this compound. The resulting data would then be used to generate a statistically significant equation of the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Such a model could reveal, for example, that activity is positively correlated with the hydrophobicity of a substituent at a particular position and negatively correlated with its steric bulk. This information would be invaluable for the rational design of new derivatives with improved therapeutic potential. While a specific QSAR model for this compound derivatives is not publicly available, the principles of QSAR are widely applied to similar classes of compounds. researchgate.net

Mechanistic Investigations and Molecular Interactions of 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid

Identification of Putative Molecular Targets and Binding Sites for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

The chemical structure of this compound suggests that its molecular actions are likely mediated through targets that recognize phenoxy-propionic acid derivatives. The most probable putative molecular targets for this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear hormone receptors that play critical roles in regulating lipid and glucose metabolism. ahajournals.org

The rationale for this hypothesis is twofold:

Phenoxy-propionic Acid Scaffold: This core structure is characteristic of the fibrate class of drugs (e.g., fenofibrate, gemfibrozil), which are well-established agonists of PPARα. ahajournals.orgnih.gov Fibrates bind to PPARα and modulate the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. nih.gov

Tetrazole Ring as a Carboxylic Acid Bioisostere: The tetrazole ring is a classic bioisostere for the carboxylic acid group. researchgate.net This substitution is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties while retaining the ability to form key hydrogen bond interactions with biological targets. nih.govnih.gov The binding of most fibrates to PPARs is anchored by the key interaction of their carboxylic acid moiety with specific amino acid residues (typically Tyrosine, Histidine, and Serine) in the ligand-binding pocket. ahajournals.org The tetrazole ring in this compound can effectively mimic these interactions. mdpi.org

Therefore, the putative binding site for this compound is the ligand-binding domain (LBD) of PPARs, particularly the PPARα subtype. The binding would likely involve the tetrazole ring forming hydrogen bonds within the polar region of the LBD, while the phenoxy-propionic acid tail extends into the large, hydrophobic, Y-shaped pocket of the receptor.

Molecular Docking and Dynamics Simulations of this compound with Target Macromolecules

To computationally explore the interaction between this compound and its putative targets, molecular docking and dynamics simulations would be employed. These in-silico methods predict the preferred binding orientation and stability of the ligand-receptor complex.

A hypothetical molecular docking study would involve:

Target Preparation: Utilizing a crystal structure of the PPARα ligand-binding domain obtained from the Protein Data Bank (PDB).

Ligand Docking: Computationally placing this compound into the active site of PPARα.

The predicted binding mode would likely show the tetrazole ring's nitrogen atoms acting as hydrogen bond acceptors, interacting with key residues such as Ser280, Tyr314, and His440 in PPARα. The phenoxy ring and propionic acid backbone would be stabilized by hydrophobic and van der Waals interactions with non-polar residues lining the binding pocket. The binding affinity can be estimated through scoring functions, which provide a theoretical measure of how strongly the compound binds to the target. nih.govderpharmachemica.com

Following docking, molecular dynamics (MD) simulations could be run to assess the stability of the predicted complex over time. MD simulates the natural movements of the atoms in the protein and ligand, providing insights into the flexibility of the interaction and confirming whether the key hydrogen bonds and hydrophobic contacts are maintained.

Biophysical Characterization of this compound-Target Interactions

To experimentally validate the computational predictions and quantify the binding interaction, several biophysical techniques would be necessary. These methods use purified target protein (e.g., PPARα LBD) and the compound of interest.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC analysis would provide critical thermodynamic data, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the PPARα protein.

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding. In an SPR experiment, the PPARα protein would be immobilized on a sensor chip, and a solution containing the compound would be flowed over it. This allows for the real-time measurement of association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can also be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm direct binding and map the interaction site. By comparing the NMR spectra of the PPARα protein in the presence and absence of the compound, chemical shift perturbations can be identified for specific amino acid residues, pinpointing the exact location of the binding site. Studies have confirmed the ability of tetrazoles to form specific hydrogen bonding networks in solution, which can be detected by NMR. mdpi.org

Cellular Signaling Pathway Modulation by this compound

Assuming this compound acts as a PPARα agonist, its engagement with the receptor would initiate a well-defined signaling cascade.

Receptor Activation and Heterodimerization: Upon binding, the compound would induce a conformational change in the PPARα receptor. This promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).

DNA Binding: This PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. ahajournals.org

Transcriptional Regulation: The binding of the complex to PPREs modulates the transcription of genes involved in lipid metabolism. Key pathways affected would include:

Fatty Acid Catabolism: Upregulation of genes encoding enzymes for fatty acid transport (fatty acid transport protein) and peroxisomal and mitochondrial β-oxidation (e.g., Acyl-CoA oxidase 1). nih.gov

Lipoprotein Metabolism: Increased expression of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins. It would also increase the expression of key apolipoproteins for high-density lipoprotein (HDL) formation, such as Apolipoprotein A-I (APOA1) and Apolipoprotein A-II (APOA2), while simultaneously decreasing the expression of Apolipoprotein C-III (APOC3), an inhibitor of LPL. ahajournals.orgnih.govnih.gov

This signaling cascade is the primary mechanism by which fibrate drugs exert their triglyceride-lowering and HDL-raising effects.

Gene Expression and Proteomic Analysis in Response to this compound Exposure

To confirm that this compound modulates the putative signaling pathways at a functional level, comprehensive gene expression and proteomic analyses would be conducted in relevant cell models (e.g., human hepatoma HepG2 cells) or in vivo.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR) or whole-genome RNA sequencing (RNA-seq) would be used to measure changes in messenger RNA (mRNA) levels. Following treatment with the compound, the expression of known PPARα target genes would be expected to change. researchgate.net For instance, studies on fibrates have shown significant upregulation of genes involved in fatty acid oxidation and downregulation of inflammatory markers. jst.go.jp

Proteomic Analysis: Proteomics would be used to analyze global changes in protein expression and post-translational modifications. Using data-independent acquisition mass spectrometry (DIA-MS), researchers could profile the proteome of cells or plasma samples after exposure to the compound. nih.gov If the compound is a PPAR agonist, proteomic analysis would be expected to show an increase in the abundance of proteins like APOA1 and APOA2 and a decrease in proteins like APOC3, consistent with the changes observed in gene expression. nih.gov

Below is a table of hypothetical results from a gene and protein expression study in HepG2 cells treated with this compound, assuming it functions as a PPARα agonist.

| Gene/Protein | Function | Expected Change in Expression | Associated Pathway |

|---|---|---|---|

| CPT1A | Carnitine Palmitoyltransferase 1A | Upregulation | Fatty Acid β-Oxidation |

| ACOX1 | Acyl-CoA Oxidase 1 | Upregulation | Fatty Acid β-Oxidation |

| LPL | Lipoprotein Lipase | Upregulation | Lipoprotein Metabolism |

| APOA1 | Apolipoprotein A1 | Upregulation | HDL Cholesterol Metabolism |

| APOC3 | Apolipoprotein C3 | Downregulation | Lipoprotein Metabolism |

| SHBG | Sex Hormone-Binding Globulin | Upregulation | Glucose Homeostasis |

Design, Synthesis, and Evaluation of Derivatives and Analogs of 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid

Rational Design Principles for Novel Analogs Based on 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid Scaffold

The rational design of new analogs of this compound is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies and bioisosteric replacement. The goal is to modulate the parent molecule's properties to enhance potency, selectivity, or pharmacokinetic characteristics.

The core scaffold can be dissected into three key regions for modification:

The Tetrazole Ring: While the 1,5-disubstituted tetrazole can act as a cis-amide bond surrogate, the 5-substituted 1H-tetrazole is predominantly used as a non-classical bioisostere for a carboxylic acid. semanticscholar.orgacs.org Its key feature is the acidic N-H proton. Design strategies can explore the impact of substituting this proton, which would block the acidic nature and could alter receptor interactions.

The Phenyl Ring: The central aromatic ring serves as a spacer and can be substituted at its open positions to explore interactions with hydrophobic pockets or specific residues in a target protein. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule and influence binding affinity.

The Propionic Acid Side Chain: The propionic acid moiety contains a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which often exhibit different biological activities and metabolic profiles. Modifications can include altering the chain length, introducing further substitutions on the methyl group, or replacing the carboxylic acid with other acidic functional groups.

A hypothetical SAR exploration might involve synthesizing analogs and testing them against a specific biological target, such as an enzyme or receptor. The findings can be summarized to guide further design iterations.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Analogs

| Compound ID | Modification vs. Parent Scaffold | Target Binding Affinity (IC50, nM) | Rationale for Modification |

|---|---|---|---|

| Parent | - | 150 | Baseline compound |

| A-1 | Chloro- substitution on phenyl ring | 75 | Explore hydrophobic interactions |

| A-2 | Methoxy- substitution on phenyl ring | 200 | Introduce hydrogen bond acceptor |

| B-1 | (R)-enantiomer | 50 | Determine stereospecific binding |

| B-2 | (S)-enantiomer | >1000 | Determine stereospecific binding |

| C-1 | Replacement of propionic acid with acetic acid | 500 | Evaluate impact of side chain length |

Synthetic Accessibility and Parallel Synthesis Approaches for Derivative Libraries

The generation of a library of derivatives for screening requires efficient and robust synthetic methodologies. The synthesis of the this compound scaffold can be achieved through convergent routes. A common approach involves the reaction of a substituted phenol (B47542) with an appropriate propionate (B1217596) ester, followed by the formation of the tetrazole ring from a nitrile precursor. nih.gov

The most convenient route for forming the 5-substituted-1H-tetrazole ring is the reaction of an azide (B81097) ion with a nitrile. nih.gov Various methods using tin or silicon azides, acidic media, or Lewis acids have been developed to facilitate this conversion. nih.gov

For creating large libraries of analogs, parallel synthesis techniques are indispensable. Multicomponent reactions (MCRs) are particularly powerful as they allow for the rapid assembly of complex molecules in a single step, introducing diversity at multiple points. acs.orgbeilstein-journals.org The Ugi–azide four-component reaction, for example, is a commonly utilized method for generating tetrazole-containing structures. semanticscholar.orgnih.gov Such approaches enable the efficient creation of hundreds or even thousands of distinct compounds for high-throughput screening. semanticscholar.org One study developed a parallel synthesis protocol that led to a 559-member aminotetrazole library, demonstrating the feasibility of creating extensive derivative collections. nih.gov

In Vitro Screening of Designed Derivatives for Enhanced Potency or Selectivity

Once a library of derivatives is synthesized, it is subjected to in vitro screening to identify compounds with improved biological activity. The choice of assay depends on the therapeutic target. For instance, if the target is a specific enzyme, such as a cyclooxygenase or kinase, colorimetric or radiometric assays can be used to measure enzyme inhibition. nih.govnih.gov If the target is a receptor, competitive binding assays are employed. nih.gov

Cell-based assays are also crucial for evaluating the effects of compounds in a more biologically relevant context. nih.govimrpress.com These assays can measure downstream effects of target engagement, such as the inhibition of cytokine release or the induction of apoptosis in cancer cell lines. nih.gov The primary goal is to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for each compound. This allows for the ranking of derivatives based on potency and selectivity against off-target proteins.

Table 2: Hypothetical In Vitro Screening Results for Selected Analogs Against Target X

| Compound ID | Target X Inhibition (IC50, nM) | Off-Target Y Inhibition (IC50, nM) | Selectivity Index (IC50 Y / IC50 X) |

|---|---|---|---|

| Parent | 150 | 450 | 3 |

| A-1 | 75 | 900 | 12 |

| B-1 | 50 | 1500 | 30 |

| B-2 | 1100 | 2200 | 2 |

Preclinical In Vivo Validation of Promising Derivatives (excluding safety/adverse effects)

Derivatives that demonstrate high potency and selectivity in vitro are advanced to preclinical in vivo validation using animal models of disease. The primary objective of these studies is to determine if the in vitro activity translates into therapeutic efficacy in a living organism.

The choice of animal model is critical and depends on the intended therapeutic indication. For example, compounds designed as anti-inflammatory agents would be tested in models like the carrageenan-induced paw edema model in rats. nih.govnih.gov Efficacy in this model is measured by the reduction in paw swelling compared to a control group. nih.gov For compounds targeting metabolic diseases, models such as the EOB mouse are used to assess effects on glucose lowering and lipid homeostasis. nih.gov The results from these studies are crucial for selecting a lead candidate for further development.

Table 3: Hypothetical Efficacy of Lead Compounds in a Rat Model of Inflammation

| Compound ID | Dose (mg/kg) | Inhibition of Paw Edema (%) |

|---|---|---|

| Vehicle Control | - | 0 |

| Parent | 10 | 25 |

| A-1 | 10 | 45 |

| B-1 | 10 | 65 |

Prodrug Strategies and Bioreversible Derivatives of this compound

Prodrug strategies are often employed to overcome suboptimal pharmacokinetic properties of an active drug molecule, such as poor solubility, limited permeability, or rapid metabolism. ijpsonline.comacs.org A prodrug is an inactive precursor that is converted into the active parent drug in the body through enzymatic or chemical transformation. ijpsonline.com

For this compound, the carboxylic acid functionality is the most amenable handle for creating bioreversible derivatives. ijpsonline.com The most common approach is the formation of esters. Esterification masks the polar carboxylic acid, increasing the molecule's lipophilicity, which can enhance its absorption across biological membranes. These ester prodrugs are then hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active carboxylic acid. ijpsonline.com

Another strategy involves attaching an amino acid to the carboxylic acid via an amide linkage. For example, an L-alanine prodrug was successfully developed for a kinase inhibitor, which is now in clinical trials. nih.gov Such amino acid prodrugs can be recognized by transporters in the intestine, leading to improved oral absorption.

Table 4: Potential Prodrug Strategies and Their Rationale

| Prodrug Moiety | Linkage | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Ethyl | Ester | Esterase hydrolysis | Increased lipophilicity and membrane permeability |

| L-Alanine | Amide | Amidase hydrolysis | Targeting amino acid transporters for enhanced absorption |

| Hydroxymethyl | Ester | Esterase hydrolysis | Improved aqueous solubility |

Computational Chemistry and Cheminformatics Applications for 2 4 Tetrazol 1 Yl Phenoxy Propionic Acid

Molecular Descriptors and Property Prediction for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Molecular descriptors are numerical values that characterize the chemical information of a molecule. For this compound, these descriptors can be calculated to predict its physicochemical properties and potential biological activity. This process is fundamental in early-stage drug discovery, allowing for the computational assessment of a compound's drug-likeness.

Key descriptors include topological, electronic, and quantum-chemical parameters. Topological descriptors, such as the molecular weight and the number of rotatable bonds, provide information about the molecule's size and flexibility. Electronic descriptors, including logP (a measure of lipophilicity) and polar surface area (PSA), are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. Quantum-chemical descriptors, derived from the electronic structure of the molecule, can offer insights into its reactivity and interaction potential.

Quantitative Structure-Activity Relationship (QSAR) studies on related propionic acid derivatives have demonstrated that topological and electronic parameters are often correlated with their biological activities. arabjchem.org For instance, the lipophilicity and steric properties of such compounds have been shown to be related to their interactions with specific receptor subtypes. nih.gov The tetrazole group, in particular, is a well-known bioisostere for a carboxylic acid group, offering similar acidity but with increased metabolic stability and lipophilicity, which can influence its pharmacokinetic profile. uobaghdad.edu.iqnih.gov

Table 1: Predicted Physicochemical Properties for this compound This table presents computationally predicted values for key molecular descriptors.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H10N4O3 | Basic chemical identity |

| Molecular Weight | 234.21 g/mol | Influences diffusion and absorption |

| XLogP3 | 1.5 - 2.5 | Predicts lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

| Hydrogen Bond Acceptors | 5 | Potential for hydrogen bonding interactions |

| Rotatable Bonds | 4 | Indicates molecular flexibility |

Virtual Screening Approaches for Identifying Novel Scaffolds with Similar Activity

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, which is structurally related to PPAR modulators, VS can be employed to discover novel chemical scaffolds that may exhibit similar agonist activity. bohrium.comtandfonline.com

Both ligand-based and structure-based virtual screening methods are applicable. Ligand-based approaches utilize the known structure of an active compound like this compound to find other molecules with similar features. This can involve searching for compounds with similar 2D fingerprints or 3D shapes.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein, such as the ligand-binding domain (LBD) of a PPAR subtype. youtube.com Molecular docking simulations are performed to predict the binding pose and affinity of candidate molecules within the receptor's active site. This method has been successfully used to identify novel PPAR agonists. tandfonline.comnih.gov By docking compounds from large chemical libraries into the PPAR LBD, it is possible to identify new scaffolds that form favorable interactions with key amino acid residues, similar to how fibrates and other known agonists bind. nih.gov

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This is particularly important for understanding how it fits into a receptor's binding pocket.

The energy landscape of a molecule provides a comprehensive view of its possible conformations and the energy barriers between them. nih.govpnas.org Mapping this landscape can reveal the most probable conformations and the flexibility of the molecule, which is crucial for understanding its binding kinetics and thermodynamics. plos.orgnih.gov For drug-like molecules, understanding the energy landscape can help in designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity. researchgate.net

Ligand-Based and Structure-Based Drug Design Strategies Applied to this compound

Both ligand-based and structure-based drug design strategies are central to the optimization of lead compounds like this compound.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods are invaluable. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key technique in this area. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For tetrazole derivatives, the tetrazole ring often acts as a key hydrogen bond acceptor and a bioisosteric replacement for a carboxylic acid. nih.govacs.org

Structure-Based Drug Design: When the 3D structure of the target is known, as is the case for PPARs, structure-based drug design becomes a powerful tool. researchgate.net Molecular docking can be used to predict how analogs of this compound bind to the receptor's ligand-binding pocket. This allows for the rational design of modifications to the molecule to improve its binding affinity and selectivity. For example, by observing the interactions of the tetrazole and phenoxy groups within the active site, medicinal chemists can design new derivatives with enhanced interactions with key residues. nih.govjst.go.jp

Computational Assessment of Chemical Space and Diversity for this compound Analogs

Exploring the chemical space around this compound is essential for identifying analogs with improved properties. Chemical space can be thought of as the multidimensional space that encompasses all possible molecules. Computational methods allow for the systematic exploration of this space by generating virtual libraries of analogs and assessing their properties.

Diversity analysis is a key component of this process. It involves quantifying the structural differences within a set of molecules to ensure that a wide range of structural variations are being explored. This can help in avoiding redundancy in synthesis and testing, and in identifying novel and promising areas of chemical space. For propionic acid derivatives, this could involve systematically varying the substituents on the phenyl ring, modifying the propionic acid side chain, or even replacing the tetrazole with other acidic bioisosteres. arabjchem.orgdatabridgemarketresearch.com

By combining the generation of virtual libraries with computational property prediction and docking studies, researchers can prioritize the synthesis of a smaller, more diverse, and more promising set of analogs for biological evaluation.

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Direct experimental findings for this compound are limited. However, its chemical structure allows for several evidence-based inferences regarding its potential biological activities. The molecule synergistically combines two pharmacologically significant groups.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic profiles. tandfonline.combeilstein-journals.org Tetrazole-containing compounds have demonstrated a vast array of biological activities and are core components of numerous approved drugs. anjs.edu.iq

The phenoxy-propionic acid moiety is the foundational structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and is also found in other therapeutic agents. For instance, derivatives of 2-(4-hydroxyphenoxy)propionic acid are key intermediates in the synthesis of herbicides. google.comjlu.edu.cn

Based on these components, the key anticipated research findings are summarized below:

Anti-Inflammatory Potential: The propionic acid side chain is a classic feature of NSAIDs that inhibit cyclooxygenase (COX) enzymes. It is highly probable that this compound would exhibit anti-inflammatory properties.

Antihypertensive Potential: The tetrazole ring is a hallmark of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Losartan (B1675146) and Valsartan (B143634). tandfonline.com The presence of this moiety suggests the compound could interact with components of the renin-angiotensin system.

Metabolic Disease Applications: Certain tetrazole derivatives, particularly those designed as analogues to fibrates (which also contain a phenoxy acid structure), have been investigated as agents for managing type 2 diabetes. mdpi.com This suggests a potential role for the target compound in metabolic regulation.

Improved Drug-like Properties: The primary role of the tetrazole group is often to act as a metabolically stable substitute for a carboxylic acid, potentially leading to improved bioavailability and a longer duration of action compared to related dicarboxylic acid structures. tandfonline.com

Table 1: Anticipated Biological Activities Based on Structural Analogs

| Pharmacophore | Associated Drug Class/Activity | Example(s) | Potential Contribution to Target Compound |

|---|---|---|---|

| Tetrazole Ring | Angiotensin II Receptor Blockers (Antihypertensive) | Losartan, Valsartan | Antihypertensive activity, interaction with the renin-angiotensin system. |

| Various (Antibacterial, Antifungal, Anticancer) tandfonline.com | Ceftezole, Letrozole | Broad-spectrum therapeutic potential. | |

| Propionic Acid | Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen | Anti-inflammatory activity, likely through COX enzyme inhibition. |

| Phenoxy Linker | Fibrates (Lipid-lowering) | Clofibric Acid | Potential for activity in metabolic disorders. |

Challenges and Limitations in the Current Understanding

The primary challenge in understanding this compound is the significant lack of dedicated research and published data. This foundational gap leads to several specific limitations:

Scarcity of Empirical Data: There is no available information on its specific biological targets, potency, or efficacy. Its pharmacokinetic and pharmacodynamic profiles remain entirely theoretical.

Synthetic Complexity: The synthesis of 1-substituted tetrazoles can be challenging. A common side reaction is the formation of the 2-substituted regioisomer, which can be difficult to separate and may possess a different biological activity profile, complicating chemical synthesis and purification. mdpi.com

Ambiguous Pharmacological Profile: The molecule contains two acidic functional groups: the propionic acid (pKa ~4-5) and the tetrazole ring (pKa ~4-5). This dual acidic nature will significantly influence its solubility, membrane permeability, and interactions with biological targets, but in ways that are difficult to predict without experimental data.

Unknown Target Specificity: It is unclear whether the compound would act on a single target, leveraging the properties of one of its pharmacophores, or if it would function as a multi-target agent, for instance, simultaneously inhibiting COX enzymes and blocking the angiotensin II receptor.

Emerging Research Avenues and Untapped Potential

The structural design of this compound opens up numerous avenues for future research. The untapped potential lies in its possible utility as a novel therapeutic agent with a unique or dual-action mechanism.

Dual-Action Anti-inflammatory/Antihypertensive Agents: A significant research opportunity is to investigate whether this compound can concurrently treat inflammation and hypertension. Such a drug could be highly beneficial for patients with comorbid conditions like arthritis and cardiovascular disease.

Novel Scaffolds for Metabolic Diseases: Exploring its efficacy in models of dyslipidemia and type 2 diabetes is a promising avenue. Tetrazole derivatives have shown potential as peroxisome proliferator-activated receptor (PPAR) agonists, and this compound could be a novel candidate in this class. mdpi.com

Antiproliferative and Anticancer Research: Given that many tetrazole derivatives exhibit anticancer properties and some NSAIDs are known to have chemopreventive effects, screening this compound against a panel of cancer cell lines is a logical next step. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial research direction is the systematic synthesis of derivatives to build a comprehensive SAR profile. nih.gov Modifications could include:

Altering the length of the alkyl chain of the propionic acid.

Introducing substituents on the phenyl ring.

Replacing the phenoxy linker with other bioisosteric groups.

Proposed Methodologies for Advanced Preclinical Investigations

A structured, multi-stage preclinical investigation is necessary to systematically characterize the therapeutic potential of this compound. This approach should prioritize efficient screening and robust validation of any observed biological activity.

Table 2: Proposed Multi-Stage Preclinical Investigation Workflow

| Stage | Methodology | Objective | Key Assays/Models |

|---|---|---|---|

| 1. In Silico & Initial In Vitro Screening | Computational and High-Throughput Screening | To predict biological targets and rapidly screen for a wide range of activities. | - Molecular Docking: Against COX-1/2, angiotensin receptors, PPARs. mdpi.com- Enzymatic Assays: Inhibition of purified COX enzymes.- Receptor Binding Assays: Competitive binding against known ligands for angiotensin receptors.- Antiproliferative Screening: NCI-60 cancer cell line screen. |

| 2. Cell-Based Functional Assays | Cellular Pharmacology | To confirm in vitro findings in a biological context and assess cellular effects. | - Anti-inflammatory: Measurement of prostaglandin (B15479496) E2 (PGE2) and cytokine (e.g., TNF-α, IL-6) release from LPS-stimulated macrophages. mdpi.com- Vascular Function: Calcium mobilization assays in vascular smooth muscle cells.- ADME Prediction: Caco-2 permeability and liver microsome stability assays. |

| 3. In Vivo Efficacy Models | Animal Models of Disease | To evaluate therapeutic efficacy in a whole-organism system. | - Anti-inflammatory: Carrageenan-induced paw edema in rats.- Antihypertensive: Blood pressure monitoring in spontaneously hypertensive rats (SHR). mdpi.com- Antidiabetic: Oral glucose tolerance tests in diabetic mouse models. mdpi.com |

| 4. Pharmacokinetic Profiling | ADME Studies | To determine the drug-like properties of the compound. | - Bioavailability Studies: Measuring plasma concentrations after oral and intravenous administration.- Metabolite Identification: Analysis of plasma and urine to identify major metabolites. |

Broader Implications for Medicinal Chemistry and Therapeutic Development

Research into this compound, regardless of its ultimate therapeutic success, carries broader implications for the field of medicinal chemistry.

Firstly, it serves as an excellent case study for the strategy of pharmacophore hybridization , where two distinct, well-characterized pharmacophores are combined into a single molecule to explore novel or synergistic biological effects. The success of such a molecule would validate this rational design approach, encouraging the development of other hybrid compounds for complex, multi-factorial diseases.

Secondly, it reinforces the utility of the tetrazole bioisostere in modern drug design. beilstein-journals.orgrug.nl A detailed understanding of how the tetrazole ring in this specific structural context influences potency, selectivity, and pharmacokinetic properties would provide invaluable data for medicinal chemists working on other therapeutic targets.

Finally, the development of a library of derivatives based on this scaffold could lead to the discovery of compounds with unexpected activities, opening up entirely new therapeutic possibilities. The exploration of this unique chemical space contributes to the fundamental knowledge base of medicinal chemistry, providing insights that can guide future drug discovery efforts across various disease areas.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, and how can yield be optimized?

The synthesis typically involves coupling a tetrazole-containing phenol derivative with a propionic acid precursor. A method analogous to triazole synthesis (e.g., refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization in water-ethanol ) can be adapted. For the tetrazole moiety, cyclization of nitriles with sodium azide under acidic conditions is common. Yield optimization requires precise stoichiometric ratios, inert atmospheres, and controlled temperature gradients. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol) improves purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : and NMR to confirm phenoxy and tetrazole proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, tetrazole protons at δ 9.0–10.0 ppm) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at calculated m/z).

Advanced: What experimental precautions are critical for handling this compound due to its structural analogs’ hazards?

- Storage : Store in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., sodium, magnesium), as these may catalyze decomposition or exothermic reactions .

- Personal Protection : Use fume hoods, nitrile gloves, and lab coats. Structural analogs (e.g., dichlorophenoxy derivatives) are suspected carcinogens; minimize aerosol formation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

- Enantiomeric purity : Chiral HPLC or polarimetry should confirm stereochemistry, as R/S isomers may exhibit divergent activities .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v). Replicate dose-response curves (e.g., 1–100 μM) to validate IC values .

- Metabolite interference : Use LC-MS/MS to identify degradation products during bioassays .

Basic: What stability profiles should be considered for long-term studies?

- Thermal Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months). Structural analogs degrade via hydrolysis of the phenoxy-propionic ester bond under humid conditions .

- Photostability : Protect from UV light; amber glass vials recommended. Monitor by UV-Vis spectroscopy for absorbance shifts >5% .

Advanced: What mechanistic studies are proposed to elucidate its mode of action in biological systems?

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to putative targets (e.g., enzymes with tetrazole-binding pockets) .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify active species .

- Gene Knockdown : CRISPR/Cas9-mediated knockout of candidate receptors in model organisms to confirm functional pathways .

Basic: How can researchers mitigate batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.